molecular formula C4H7NaO5S B1399619 Sodium 3-methoxy-3-oxopropane-1-sulfonate CAS No. 34911-90-5

Sodium 3-methoxy-3-oxopropane-1-sulfonate

Cat. No.: B1399619
CAS No.: 34911-90-5
M. Wt: 190.15 g/mol
InChI Key: IFFQZJVFPBPAQU-UHFFFAOYSA-M
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Description

Sodium 3-methoxy-3-oxopropane-1-sulfonate: is an organic compound with the molecular formula C4H7NaO5S. It is a sodium salt of 3-methoxy-3-oxopropane-1-sulfonic acid. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 3-methoxy-3-oxopropane-1-sulfonate can be synthesized by reacting 3-methoxy-1-propanone with sodium bisulfite under alkaline conditions. The reaction typically involves the following steps:

  • Dissolve 3-methoxy-1-propanone in water.
  • Add sodium bisulfite to the solution.
  • Adjust the pH to alkaline conditions using sodium hydroxide.
  • Stir the mixture at room temperature until the reaction is complete.
  • Isolate the product by filtration and dry it under reduced pressure.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous stirring and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other suitable methods.

Chemical Reactions Analysis

Types of Reactions: Sodium 3-methoxy-3-oxopropane-1-sulfonate undergoes various chemical reactions, including:

    Substitution Reactions: It can act as a nucleophile in substitution reactions, replacing other functional groups in organic molecules.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction Reactions: It can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl halides and other electrophiles. The reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed:

    Substitution Reactions: The major products are sulfonate esters or other substituted derivatives.

    Oxidation Reactions: The major products are sulfonic acids or other oxidized compounds.

    Reduction Reactions: The major products are alcohols or other reduced derivatives.

Scientific Research Applications

Organic Synthesis

Sodium 3-methoxy-3-oxopropane-1-sulfonate serves as a versatile reagent in organic synthesis. It is utilized as an intermediate for the preparation of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows it to participate in multiple chemical reactions:

  • Substitution Reactions : Acts as a nucleophile, facilitating the replacement of functional groups in organic molecules.
  • Oxidation and Reduction Reactions : Can be oxidized to form sulfonic acids or reduced to yield alcohols .

Biological Research

In biological contexts, this compound is employed to study enzyme-catalyzed reactions and metabolic pathways. It can function as both a substrate and an inhibitor in enzymatic assays, allowing researchers to explore enzyme kinetics and mechanisms .

Medicinal Chemistry

This compound is being investigated for its potential in drug development. It serves as a building block for synthesizing bioactive molecules, which may lead to the discovery of new therapeutic agents .

Surfactants and Detergents

This compound is used in the formulation of surfactants and detergents due to its ability to lower surface tension and enhance solubility. It is particularly valuable in producing specialty chemicals for cleaning agents and personal care products .

Specialty Chemicals

This compound finds applications in the production of various specialty chemicals that require specific reactivity profiles due to its sulfonate group .

Data Table: Comparison with Similar Compounds

Compound NameStructure FeaturesKey Applications
Sodium MethanesulfonateLacks methoxy and oxo groupsGeneral sulfonate applications
Sodium p-ToluenesulfonateContains a toluene groupSurfactants and industrial chemicals
Sodium TriflinateContains a trifluoromethyl groupNiche applications in organofluorine chemistry
This compoundContains both methoxy and oxo groupsVersatile applications in synthesis and biology

Case Study 1: Enzyme Kinetics

In a study investigating the role of this compound as an enzyme substrate, researchers found that it significantly influenced reaction rates in specific enzymatic pathways, demonstrating its utility in metabolic studies .

Case Study 2: Drug Development

A recent project focused on using this compound as a precursor for synthesizing novel anti-cancer agents. The synthesized compounds exhibited promising biological activity against cancer cell lines, highlighting the compound's potential in medicinal chemistry .

Mechanism of Action

The mechanism by which sodium 3-methoxy-3-oxopropane-1-sulfonate exerts its effects involves its ability to act as a nucleophile or electrophile in chemical reactions. It can interact with various molecular targets, including enzymes and receptors, to modulate their activity. The compound’s sulfonate group plays a crucial role in its reactivity and binding affinity.

Comparison with Similar Compounds

    Sodium methanesulfonate: Similar in structure but lacks the methoxy and oxo groups.

    Sodium p-toluenesulfonate: Contains a toluene group instead of the methoxy and oxo groups.

    Sodium triflinate: Contains a trifluoromethyl group instead of the methoxy and oxo groups.

Uniqueness: Sodium 3-methoxy-3-oxopropane-1-sulfonate is unique due to the presence of both methoxy and oxo groups, which enhance its reactivity and versatility in chemical reactions. These functional groups allow it to participate in a wider range of reactions compared to its similar counterparts.

Biological Activity

Sodium 3-methoxy-3-oxopropane-1-sulfonate (SMOPS) is an organic compound with the molecular formula C4H7NaO5S. It serves as a sodium salt of 3-methoxy-3-oxopropane-1-sulfonic acid and is recognized for its diverse applications in biological and chemical research.

SMOPS can be synthesized by reacting 3-methoxy-1-propanone with sodium bisulfite under alkaline conditions. The synthesis involves:

  • Dissolving 3-methoxy-1-propanone in water.
  • Adding sodium bisulfite to the solution.
  • Adjusting the pH to alkaline using sodium hydroxide.
  • Stirring until the reaction completes, followed by product isolation through filtration and drying.

This compound is notable for its sulfonate group, which enhances its reactivity and interaction with biological systems.

This compound exhibits biological activity primarily through its role as a substrate or inhibitor in enzymatic reactions. Its sulfonate group enables it to interact with various enzymes, influencing their catalytic activities. This interaction can modulate metabolic pathways, making it a valuable tool in biochemical research.

Applications in Research

SMOPS is widely utilized in enzyme-catalyzed reaction studies, particularly for:

  • Enzymatic Assays : It acts as a substrate or inhibitor, allowing researchers to investigate enzyme kinetics and mechanisms.
  • Metabolic Pathway Analysis : SMOPS aids in elucidating metabolic pathways by serving as a tracer or marker.

Case Studies

  • Enzyme Inhibition Studies : Research has indicated that SMOPS can inhibit specific enzymes involved in metabolic processes, providing insights into potential therapeutic applications.
  • Substrate Utilization : In studies involving uracil-DNA glycosylase, SMOPS was used to assess enzyme activity under various conditions, demonstrating its effectiveness as a substrate in biochemical assays .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Sodium MethanesulfonateLacks methoxy and oxo groupsUsed primarily as a reagent
Sodium p-ToluenesulfonateContains a toluene groupLimited biological applications
Sodium TriflinateContains a trifluoromethyl groupPrimarily used in synthetic chemistry
This compoundContains both methoxy and oxo groupsVersatile in biological assays

The unique structural features of SMOPS enhance its reactivity and versatility compared to other sulfonates, making it an essential compound for biological research.

Research Findings

Recent studies have highlighted the significance of SMOPS in various biochemical applications:

  • Inhibition of Enzymes : Detailed kinetic analyses have shown that SMOPS can effectively inhibit certain enzymes, which could lead to developments in drug design targeting specific metabolic pathways .
  • Stability and Reactivity : Investigations into the stability of SMOPS under different reaction conditions revealed that it maintains high reactivity, making it suitable for diverse synthetic applications .

Properties

IUPAC Name

sodium;3-methoxy-3-oxopropane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O5S.Na/c1-9-4(5)2-3-10(6,7)8;/h2-3H2,1H3,(H,6,7,8);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFFQZJVFPBPAQU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34911-90-5
Record name sodium 3-methoxy-3-oxopropane-1-sulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of 12 (141 g, 636 mmol) in THF (1.2 L) and MeOH (700 ml) in an ice bath was added slowly sodium methoxide (144 ml of a 25% solution in MeOH, 1.05 equiv). At the end of the addition, the bath was removed and the mixture stirred at r.t. for 1 h. The solvents were than evaporated and the remaining solid was triturated in ether containing a small amount of EtOAc. The slightly hygroscopic white solid was filtered and dried under high vacuum o.n. to yield 108.7 g (98%) of 13.
Name
Quantity
141 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 L
Type
solvent
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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